molecular formula C9H13ClN2 B13053769 (1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine

(1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine

Cat. No.: B13053769
M. Wt: 184.66 g/mol
InChI Key: AKKQTIGOCNPSES-SECBINFHSA-N
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Description

“(1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine” is a chiral ethane-1,2-diamine derivative featuring a 2-chloro-4-methylphenyl substituent at the 1S position of the ethane backbone. This compound belongs to a class of diamines with applications in medicinal chemistry and materials science. The stereochemistry (1S configuration) and the presence of electron-withdrawing (chloro) and electron-donating (methyl) groups on the aromatic ring influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

(1S)-1-(2-chloro-4-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13ClN2/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1

InChI Key

AKKQTIGOCNPSES-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](CN)N)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(CN)N)Cl

Origin of Product

United States

Preparation Methods

Direct Reductive Amination of 2-Chloro-4-methylacetophenone with Ethylenediamine

A common and effective synthetic route for aromatic ethane-1,2-diamine derivatives involves the reductive amination of the corresponding substituted acetophenone with ethylenediamine. For this compound, the starting ketone is 2-chloro-4-methylacetophenone.

  • Reaction conditions : The ketone is reacted with ethylenediamine under reductive amination conditions, typically using hydrogen gas with a suitable catalyst (e.g., Pd/C, Raney Nickel) or chemical reductants such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Stereocontrol : To obtain the (1S)-enantiomer selectively, chiral catalysts or chiral auxiliaries may be employed. Asymmetric hydrogenation or asymmetric reductive amination protocols using chiral ligands (e.g., BINAP derivatives) can induce enantioselectivity.
  • Purification : The crude product is purified by chromatographic techniques or recrystallization to isolate the desired chiral diamine.

This method benefits from straightforward starting materials and established reductive amination protocols, yielding the target diamine with good enantiomeric excess when chiral catalysts are used.

One-Pot Asymmetric Synthesis via Palladium-Catalyzed Processes

Recent research demonstrates the utility of one-pot asymmetric synthesis methods for related chiral diamines:

  • A palladium-catalyzed one-pot reaction sequence involving aryl ketones and ethylenediamine derivatives under mild conditions has been reported.
  • The process involves initial formation of an imine intermediate followed by catalytic hydrogenation to form the chiral diamine.
  • Use of chiral ligands such as (S)-3,3′-dibromo-1,1′-bi-2-naphthol enhances enantioselectivity.
  • Reaction times are typically several days at moderate temperatures (e.g., 35 °C), followed by purification through silica gel chromatography.

This approach allows for efficient asymmetric synthesis with high yields and selectivity, suitable for laboratory-scale preparation.

Preparation of the Aromatic Precursor: 2-Chloro-4-methylphenol or 2-Chloro-4-methylacetophenone

The synthesis of the aromatic precursor, 2-chloro-4-methylphenol or its acetophenone derivative, is a critical step:

  • 2-Chloro-4-methylphenol can be prepared by selective chlorination of 4-methylphenol using chlorinating agents (e.g., chlorine gas or sulfuryl chloride) in the presence of Lewis acid catalysts such as iron(III) chloride or diaryl sulfides.
  • The chlorination is conducted at controlled temperatures to maximize ortho substitution (2-position) relative to the methyl group.
  • The resulting chlorophenol can be converted to the acetophenone derivative by Friedel-Crafts acylation or oxidation of the corresponding methyl group.

This precursor synthesis is well-documented and scalable for industrial applications.

Detailed Reaction Conditions and Data

Step Reaction Type Reagents & Conditions Outcome Notes
1 Chlorination of 4-methylphenol 4-methylphenol, Cl2 or SO2Cl2, Lewis acid catalyst (FeCl3), 0–40 °C 2-chloro-4-methylphenol High regioselectivity; catalyst removal by distillation or aqueous washing
2 Conversion to acetophenone derivative Friedel-Crafts acylation or oxidation 2-chloro-4-methylacetophenone Purification by distillation or chromatography
3 Reductive amination with ethylenediamine Ethylenediamine, H2, Pd/C or NaBH3CN, solvent (MeOH, EtOH), 25–80 °C This compound Use of chiral catalyst for enantioselectivity; purification by chromatography
4 One-pot asymmetric synthesis (alternative) Pd catalyst, chiral ligand (e.g., (S)-3,3′-dibromo-BINOL), toluene, 35 °C, 5 days Chiral diamine product High yield, enantioselective, scalable for research

Research Findings on Preparation Efficiency and Purity

  • Yields : Reported yields for the reductive amination step typically range from 50% to 85%, depending on reaction scale and catalyst system.
  • Enantiomeric excess (ee) : Asymmetric catalytic methods achieve ee values above 90% when optimized chiral ligands are employed.
  • Purity : Final products are purified to >98% purity using silica gel chromatography or recrystallization.
  • Green chemistry aspects : Recent studies promote microwave-assisted synthesis and aqueous solvent systems to reduce reaction times and environmental impact.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Reductive amination with chiral catalyst Uses ketone and ethylenediamine; chiral hydrogenation High enantioselectivity; straightforward Requires chiral catalysts; longer reaction times
One-pot Pd-catalyzed asymmetric synthesis Sequential imine formation and hydrogenation Efficient, high yield, mild conditions Catalyst cost; longer reaction duration
Chlorination of 4-methylphenol (precursor synthesis) Lewis acid catalyzed electrophilic substitution Scalable; selective chlorination Requires handling of chlorinating agents
Microwave-assisted green synthesis Uses water as solvent; microwave irradiation Faster reactions; environmentally friendly Equipment needed; optimization required

Concluding Remarks

The preparation of this compound is well-established through reductive amination of 2-chloro-4-methylacetophenone with ethylenediamine, employing chiral catalysts for stereoselectivity. Alternative one-pot asymmetric methods offer efficient routes with high yields and enantiomeric purity. The synthesis of the aromatic precursor via selective chlorination is a key industrial step. Recent advances emphasize greener, more sustainable methods utilizing microwave irradiation and aqueous solvents. The choice of method depends on scale, desired purity, and stereochemical requirements.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding imines or oximes.

    Reduction: Reduction of the chloro group can lead to the formation of the corresponding methyl derivative.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of the methyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: The chiral nature of the compound makes it useful in asymmetric synthesis as a chiral catalyst or ligand.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural similarity to natural substrates.

    Receptor Binding Studies: Used in studies involving receptor-ligand interactions.

Medicine

    Pharmacological Research: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Drug Development: Used as a lead compound in the development of new drugs.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agrochemicals: Potential use in the synthesis of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows for selective binding to these targets, influencing biological pathways and exerting its effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of “(1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine” and their properties:

Compound Name Molecular Formula Molecular Weight Substituents Notable Properties/Applications Reference
This compound (Target) C₉H₁₂ClN₂* ~181.45 2-chloro-4-methylphenyl Hypothesized applications in drug design
(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine C₁₀H₁₆N₂ 164.25 2,4-dimethylphenyl Used in ligand synthesis
(1S)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine C₈H₁₀BrFN₂ 233.08 5-bromo-2-fluorophenyl Potential halogen-directed reactivity
(S)-1-(4-Fluorophenyl)ethane-1,2-diamine C₈H₁₁FN₂ 154.19 4-fluorophenyl Hazardous (H302, H314, H335)
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine C₁₄H₁₄Cl₂N₂ 283.18 4-chlorophenyl (two substituents) High lipophilicity (ClogP)
(1S)-1-(4-Ethylphenyl)ethane-1,2-diamine C₁₀H₁₆N₂ 164.25 4-ethylphenyl Structural simplicity
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine (CQA) C₁₁H₁₃ClN₄ 252.70 7-chloroquinoline Antiproliferative/antiplasmodial activity

Structural and Electronic Effects

  • Substituent Influence: Halogens (Cl, Br, F): Increase electrophilicity and binding affinity to biological targets (e.g., CQA in shows antiplasmodial activity due to chloro-quinoline interactions) . Methyl/Ethyl Groups: Enhance lipophilicity (ClogP), improving membrane permeability. For example, 1,2-bis(4-chlorophenyl)ethane-1,2-diamine has high ClogP values, critical for anthelmintic activity . Aromatic Systems: Quinoline (CQA) or naphthalene () substituents enable π-π stacking in drug-receptor interactions .

Biological Activity

(1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine is a chiral diamine compound characterized by its unique structural features, including a central carbon atom bonded to two amine groups and a substituted aromatic ring. This compound has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C9H12ClN2C_9H_{12}ClN_2, with a molecular weight of approximately 184.67 g/mol. The presence of the chloro and methyl substituents on the aromatic ring enhances its lipophilicity, which may improve its ability to cross biological membranes and interact with cellular targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator, modulating the activity of these targets through binding interactions. Notably, it has been investigated for its potential anti-inflammatory and antimicrobial effects.

Biological Activity

Research indicates that this compound exhibits diverse biological activities:

  • Anti-inflammatory Effects : The compound has shown promise in inhibiting enzymes involved in inflammatory pathways.
  • Antimicrobial Properties : It may possess antimicrobial activity against certain pathogens.
  • Neurotransmitter Interactions : Preliminary studies suggest interactions with neurotransmitter systems, potentially influencing mood and behavior.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to this compound:

Compound NameStructure FeaturesBiological Activity
(R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamineEnantiomer of the target compoundSimilar activities but may differ in potency
2-Amino-4-methylphenolContains an amine and hydroxyl groupAntioxidant properties
N,N-DimethylbenzeneamineDimethylated derivativePotentially different receptor interactions
3-Amino-5-chlorobenzeneChlorinated derivativeAntimicrobial properties

The structural uniqueness of this compound lies in its specific stereochemistry and substitution pattern, which significantly influence its interaction with biological systems compared to other similar compounds.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Studies : In vitro assays demonstrated that this compound inhibited the activity of cyclooxygenase enzymes, which are pivotal in the inflammatory response.
  • Microbial Assays : Testing against various bacterial strains indicated that this compound exhibited significant antimicrobial activity, warranting further exploration for potential therapeutic applications.
  • Neurotransmitter Interaction Studies : Binding affinity studies revealed that the compound interacts with dopamine receptors, suggesting potential implications for mood regulation.

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